molecular formula C16H11ClN2O2 B14575946 8-Chloro-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one CAS No. 61484-96-6

8-Chloro-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one

Cat. No.: B14575946
CAS No.: 61484-96-6
M. Wt: 298.72 g/mol
InChI Key: ZOAQNCLPCUWZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of oxazoloquinazolinones. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and an oxazoloquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with chloroacetyl chloride in the presence of a base, followed by cyclization with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoloquinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Chloro-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and phenyl groups enhances its potential as a pharmacologically active compound, making it a valuable target for further research and development .

Properties

CAS No.

61484-96-6

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

8-chloro-3-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C16H11ClN2O2/c17-11-6-7-12-13(8-11)18-16-19(15(12)20)14(9-21-16)10-4-2-1-3-5-10/h1-8,14H,9H2

InChI Key

ZOAQNCLPCUWZAD-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=O)C3=C(C=C(C=C3)Cl)N=C2O1)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.